5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione
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Overview
Description
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . This compound is known for its unique structure, which includes a quinoline moiety fused with a dioxane ring. It has a density of 1.209 g/cm³ and a boiling point of 543.4°C at 760 mmHg .
Preparation Methods
The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocycles . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents . Additionally, it has applications in the pharmaceutical industry due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione can be compared with other similar compounds such as 2-Hydroxyquinoline and 4-Hydroxyquinoline . These compounds share a quinoline core but differ in their substituents and overall structure. The unique dioxane ring in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
65162-02-9 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |
InChI Key |
FCVPVXUIZKJYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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